molecular formula C24H17Cl3IN3O3 B4300604 2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE

2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE

Cat. No.: B4300604
M. Wt: 628.7 g/mol
InChI Key: DIHOLOWBMQGRQY-UHFFFAOYSA-N
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Description

2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chlorobenzyl, dichlorophenyl, dioxoimidazolidinyl, and iodophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with 3,4-dichlorophenyl isocyanate to form an intermediate. This intermediate is then reacted with 4-iodophenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms (chlorine or iodine) are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorobenzyl)-1-(3,4-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-bromophenyl)acetamide
  • 2-[3-(4-chlorobenzyl)-1-(3,4-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
  • 2-[3-(4-chlorobenzyl)-1-(3,4-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-1-(3,4-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl3IN3O3/c25-15-3-1-14(2-4-15)13-30-21(12-22(32)29-17-7-5-16(28)6-8-17)23(33)31(24(30)34)18-9-10-19(26)20(27)11-18/h1-11,21H,12-13H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHOLOWBMQGRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)CC(=O)NC4=CC=C(C=C4)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl3IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE

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